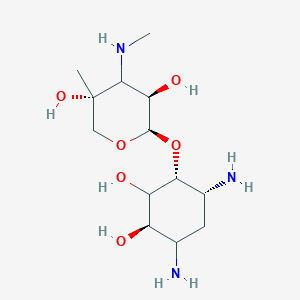
Garamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garamine is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and ether groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Garamine typically involves multi-step organic synthesis. Key steps include the protection and deprotection of functional groups, selective amination, and glycosylation reactions. Common reagents used in these steps include protecting groups like tert-butyldimethylsilyl (TBDMS) and benzyl (Bn), as well as coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Garamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, Garamine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its reactivity and functional groups make it suitable for applications in polymer chemistry, catalysis, and material science.
Mechanism of Action
The mechanism of action of Garamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, modulating their activity and function. Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Garamine
- (2R,3R,5R)-2-[(1R,3R,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(ethylamino)oxane-3,5-diol
- (2R,3R,5R)-2-[(1R,3R,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(propylamino)oxane-3,5-diol
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct reactivity and interaction profiles compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2R,3R,5R)-2-[(1R,3R,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5?,6-,7-,8?,9-,10-,11?,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJLIUSEXIAKL-MDJXEHDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@@H]2[C@@H](CC([C@H](C2O)O)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

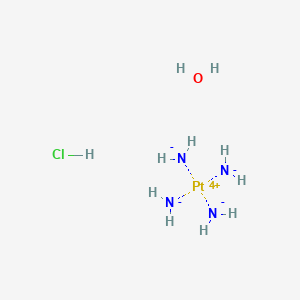
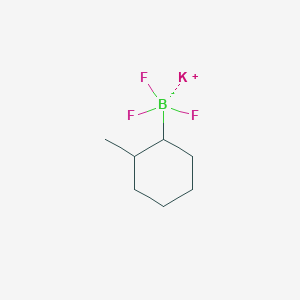
![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
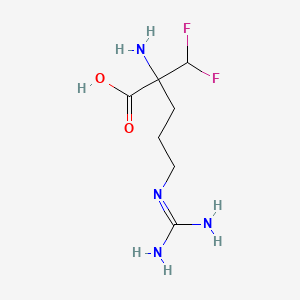
![2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8066799.png)
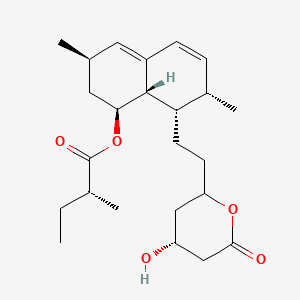
![3-amino-6-chloro-5-[ethyl(propan-2-yl)amino]-N-(hydrazinylmethylidene)pyrazine-2-carboxamide](/img/structure/B8066826.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B8066833.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)](/img/structure/B8066838.png)
![Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate](/img/structure/B8066844.png)
![1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-](/img/structure/B8066845.png)
![(15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B8066865.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8066869.png)
